molecular formula C14H18N2O2 B1274425 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid CAS No. 892241-05-3

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid

Cat. No.: B1274425
CAS No.: 892241-05-3
M. Wt: 246.3 g/mol
InChI Key: XXBJTNCYZOPXBL-UHFFFAOYSA-N
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Description

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid is a chemical compound characterized by the presence of a benzimidazole ring substituted with an isobutyl group and a propanoic acid moiety

Scientific Research Applications

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as optical sensors and catalysts.

Mechanism of Action

Target of Action

The primary targets of 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base such as potassium carbonate.

    Attachment of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives of benzimidazole.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated or sulfonated benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Isobutyl-1H-benzimidazol-1-YL)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    2-(2-Isobutyl-1H-benzimidazol-1-YL)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid is unique due to the specific combination of its benzimidazole ring, isobutyl group, and propanoic acid moiety

Properties

IUPAC Name

2-[2-(2-methylpropyl)benzimidazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)8-13-15-11-6-4-5-7-12(11)16(13)10(3)14(17)18/h4-7,9-10H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBJTNCYZOPXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397785
Record name 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892241-05-3
Record name 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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